molecular formula C20H15Cl2N3O3S B2852288 (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide CAS No. 578733-37-6

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide

Cat. No.: B2852288
CAS No.: 578733-37-6
M. Wt: 448.32
InChI Key: WORHHXRXYQEPEJ-ZHZULCJRSA-N
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Description

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazolidine ring, a cyano group, and multiple aromatic substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide typically involves multi-step organic synthesis. The process often starts with the preparation of the thiazolidine ring, followed by the introduction of the cyano group and the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its diverse functional groups. It may also serve as a probe for investigating biological pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide shares similarities with other thiazolidine derivatives and cyano-substituted compounds.
  • Compounds such as this compound and its analogs can be compared based on their structural features and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and aromatic substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3S/c1-28-13-4-2-3-12(9-13)25-19(27)17(29-20(25)14(10-23)18(24)26)8-11-5-6-15(21)16(22)7-11/h2-7,9,17H,8H2,1H3,(H2,24,26)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORHHXRXYQEPEJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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